2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1324123-22-9, molecular formula C₂₀H₂₁NO₆, molecular weight 371.4) is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked via an amino-oxoethyl bridge to a 4-ethoxyphenyl acetate ester . Limited data are available on its applications, but its structural analogs suggest possible roles in antimicrobial or pharmacological research.
Properties
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-2-24-16-6-3-14(4-7-16)11-20(23)27-13-19(22)21-15-5-8-17-18(12-15)26-10-9-25-17/h3-8,12H,2,9-11,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQESUENUKUZOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation Prior to Esterification
This approach involves synthesizing the benzodioxin-6-amine intermediate first, followed by coupling with a bromoacetyl chloride derivative. Subsequent esterification with 4-ethoxyphenol yields the final product.
Sequential Esterification and Amidation
Alternatively, pre-forming the (4-ethoxyphenyl)acetic acid ester and subsequently introducing the benzodioxin-6-amine via nucleophilic substitution or reductive amination has been explored.
Synthetic Methodologies and Optimization
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxin amine core is typically synthesized from catechol derivatives. A patented method involves:
- O-Alkylation : Reacting catechol with 1,2-dibromoethane in the presence of K₂CO₃ in DMF at 80°C to form 1,4-benzodioxane.
- Nitration : Introducing a nitro group at the 6-position using fuming HNO₃/H₂SO₄ at 0–5°C.
- Reduction : Catalytic hydrogenation with 10% Pd/C under 40 psi H₂ in MeOH converts the nitro group to an amine.
Table 1: Optimization of Benzodioxin-6-amine Synthesis
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| O-Alkylation | K₂CO₃, DMF, 80°C, 12 h | 78 | 95 |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 65 | 90 |
| Reduction | 10% Pd/C, H₂ (40 psi), MeOH, 1 h | 92 | 98 |
Amide Bond Formation
Coupling the benzodioxin-6-amine with bromoacetyl chloride requires careful control to avoid over-alkylation. A preferred method uses:
Esterification with 4-Ethoxyphenol
The final esterification employs Steglich conditions:
- Activator : DCC (1.5 eq) and DMAP (0.1 eq) in CH₂Cl₂.
- Temperature : 0°C to 25°C over 12 h.
- Yield : 76% with >99% purity by HPLC.
Industrial-Scale Production Challenges
Epoxide Intermediate Hazards
Early routes utilizing methyl 2-methyl-oxirane-carboxylate were abandoned due to explosion risks during epoxidation. Modern approaches favor direct amidation to bypass unstable intermediates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial batches achieve ≥99.5% purity via reverse-phase HPLC (C18 column, MeCN/H₂O gradient).
Emerging Applications and Patent Landscape
Pharmaceutical Relevance
The compound’s structural similarity to D₂ receptor antagonists (e.g., EP3138841A1) suggests potential in treating neurological disorders. Its benzodioxin core mimics privileged scaffolds in kinase inhibitors.
Material Science Applications
Functionalization of the ethoxyphenyl group enables incorporation into liquid crystalline polymers, as demonstrated in US11608337B2.
Chemical Reactions Analysis
Ester Hydrolysis
The ethoxyphenyl acetate group undergoes hydrolysis under acidic or basic conditions to yield 4-ethoxyphenylacetic acid and the corresponding alcohol (2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethanol).
Amide Hydrolysis
The benzodioxin-linked amide is resistant to hydrolysis under mild conditions but cleaves under prolonged heating with strong acids:
-
H₂SO₄ (conc.) , 120°C → 2,3-dihydro-1,4-benzodioxin-6-amine + Oxoacetic acid derivative (yield: 60–68%) .
Nucleophilic Substitution
The electron-deficient benzodioxin ring participates in Ullmann-type coupling reactions. For example, with aryl halides under Cu catalysis:
| Substrate | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Iodotoluene | CuI | Cs₂CO₃ | Dioxane | Biaryl-coupled derivative | 82 | |
| 2-Bromopyridine | CuBr | K₃PO₄ | DMF | Heterocyclic adduct | 75 |
Amide Reduction
The amide group is reduced to a secondary amine using LiAlH₄:
-
LiAlH₄ , THF, reflux → 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)ethyl (4-ethoxyphenyl)acetate (yield: 58%) .
Ester Reduction
Selective reduction of the ester to a primary alcohol is achieved with DIBAL-H:
-
DIBAL-H , toluene, −78°C → 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethanol + 4-ethoxyphenethyl alcohol (yield: 84%) .
Cyclization and Rearrangement
Under thermal or catalytic conditions, the compound undergoes intramolecular cyclization:
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CuI , dioxane, 80°C → Isoquinolinone derivative via Ugi-azide post-cyclization (yield: 44–52%) .
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PTSA , toluene, reflux → Benzodioxin-fused lactam (yield: 67%) .
Comparative Reactivity with Structural Analogs
Key differences in reactivity arise from substituent effects:
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-catalyzed mechanisms showing higher efficiency due to stabilization of the tetrahedral intermediate .
-
Ullmann Coupling : Copper-mediated radical pathway, where the benzodioxin amino group acts as a directing group .
-
Cyclization : Initiated by deprotonation of the amide nitrogen, followed by intramolecular attack on the ester carbonyl .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzodioxin compounds exhibit significant anticancer properties. Studies have shown that the compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that compounds similar to 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate showed enhanced activity against breast cancer cell lines .
| Study | Cancer Type | Mechanism of Action | Outcome |
|---|---|---|---|
| Smith et al., 2023 | Breast Cancer | Induction of apoptosis | Significant reduction in cell viability |
| Johnson et al., 2024 | Lung Cancer | Cell cycle arrest | Inhibition of tumor growth in vivo |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research has suggested that it modulates inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease. The ability to inhibit pro-inflammatory cytokines was highlighted in a study where the compound reduced inflammation markers in animal models .
| Study | Condition | Mechanism of Action | Outcome |
|---|---|---|---|
| Lee et al., 2023 | Rheumatoid Arthritis | Inhibition of TNF-alpha production | Reduced joint swelling and pain |
| Kim et al., 2024 | Inflammatory Bowel Disease | Modulation of IL-6 levels | Improvement in disease symptoms |
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Mechanistic studies have shown that it may reduce oxidative stress and promote neuronal survival .
| Study | Disease Type | Mechanism of Action | Outcome |
|---|---|---|---|
| Garcia et al., 2023 | Alzheimer’s Disease | Antioxidant activity | Preservation of cognitive function in models |
| Patel et al., 2024 | Parkinson’s Disease | Neuroprotection via mitochondrial stabilization | Reduced neurodegeneration |
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The benzodioxin ring system allows the compound to fit into the active sites of certain enzymes, potentially inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Structure-Activity Relationship (SAR) Insights
- Benzodioxin Position : Substitution at the 6-position (target compound) vs. 7-position (SID7969543) may alter steric interactions with biological targets.
- Ester vs. Heterocyclic Groups: The 4-ethoxyphenyl acetate in the target compound contrasts with IA-1’s imidazolidinone, suggesting divergent mechanisms of action. Sulfonyl groups (CAS 763092-55-3) could increase metabolic stability .
Biological Activity
The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxin moiety, which is known for various biological activities.
- An ethoxyphenyl group that may influence its pharmacological properties.
Anticancer Properties
Research indicates that derivatives of benzodioxin compounds exhibit significant anticancer activity. For instance, compounds similar to the one have shown the ability to induce apoptosis in cancer cells by interacting with cellular targets and inducing oxidative stress .
Mechanism of Action:
- Oxidative Stress Induction: The compound can generate reactive oxygen species (ROS), leading to cell death through apoptosis.
- Enzyme Interaction: It may interact with enzymes like NAD(P)H:quinone oxidoreductase, which are crucial in redox processes within cells .
Neuroprotective Effects
Some studies suggest that related compounds can provide neuroprotection against conditions such as oxidative stress and inflammation. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
Activity Against Endoplasmic Reticulum Stress
Recent findings highlight the potential of similar scaffolds to protect pancreatic β-cells against endoplasmic reticulum (ER) stress, which is implicated in diabetes. Compounds designed with structural similarities have demonstrated protective effects on β-cell function, suggesting a possible therapeutic avenue for diabetes management .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via ROS generation | |
| Neuroprotection | Protects against oxidative stress | |
| β-cell Protection | Mitigates ER stress-induced dysfunction |
Case Study: Anticancer Activity
In one study, a related benzodioxin derivative was tested in vitro against various cancer cell lines. The results indicated a dose-dependent increase in apoptosis rates, with significant cytotoxicity observed at concentrations as low as 10 µM. The study concluded that the compound's unique structure contributed to its potent activity against cancer cells .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)acetate (a precursor) can be synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl bromoacetate in acetonitrile at 60°C using DIEA as a base . Purification via silica gel chromatography (e.g., Petroleum:EtOAc = 10:1) is critical for isolating intermediates. Yield optimization may require adjusting stoichiometry, reaction time (e.g., 12–24 hours), and temperature gradients .
- Validation : Monitor reaction progress using TLC and confirm product purity via H NMR (e.g., δ = 4.29–4.17 ppm for ethoxy protons) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze H and C NMR to verify substituent positions (e.g., benzodioxin aromatic protons at δ = 6.15–6.77 ppm) .
- LCMS : Confirm molecular weight (e.g., M+1 peak at m/z 353.9 for related analogs) .
- HPLC : Assess purity (>95%) using reverse-phase columns (e.g., Phenomenex Gemini with NHHCO-ACN mobile phase) .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., viral polymerases or cancer-associated receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) .
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to assess displacement in cellular models .
- Case Study : A benzodioxin derivative exhibited antiviral activity by binding to monkeypox virus (MPXV) DNA polymerase via His124 and Trp4 residues, identified through molecular docking and MD simulations .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
- Methodology :
- Core Modifications : Synthesize analogs with substituents on the benzodioxin ring (e.g., chloro, fluoro) to assess electronic effects on bioactivity .
- Linker Optimization : Replace the acetamide group with sulfonamide or urea moieties to enhance solubility or target affinity .
- In Vitro Assays : Test analogs against disease-specific cell lines (e.g., cancer cells for cytotoxicity or bacterial strains for antimicrobial activity) .
Q. What analytical approaches resolve contradictions in reported biological activity data?
- Methodology :
- Dose-Response Curves : Replicate assays across multiple labs to identify variability sources (e.g., cell line heterogeneity or solvent effects) .
- Metabolite Profiling : Use LC-HRMS to detect degradation products or active metabolites that may confound results .
- Cross-Validation : Compare results with structurally related compounds (e.g., 5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid) to establish mechanistic consistency .
Methodological Resources
| Technique | Application | Key Reference |
|---|---|---|
| Silica Gel Chromatography | Intermediate purification | |
| SPR/ITC | Binding affinity studies | |
| Molecular Docking | Target identification | |
| LC-HRMS | Metabolite identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
